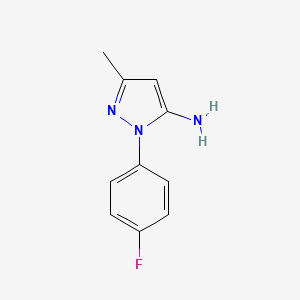

1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLARBJWGJNNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368329 | |

| Record name | 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76606-39-8 | |

| Record name | 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Abstract

This guide provides a comprehensive technical overview of the , a valuable heterocyclic building block in medicinal and materials science. The primary synthetic route detailed is a variation of the Knorr pyrazole synthesis, a robust and widely adopted method for constructing the pyrazole core. The narrative focuses on the reaction between (4-fluorophenyl)hydrazine and acetoacetonitrile (3-oxobutanenitrile), elucidating the underlying reaction mechanism, providing a detailed experimental protocol, and discussing critical process parameters. This document is intended for researchers, chemists, and drug development professionals seeking a practical, scientifically grounded guide to the preparation of this and related aminopyrazole compounds.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole ring system is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of biologically active compounds.[1][2] Specifically, 5-aminopyrazole derivatives serve as highly versatile intermediates, acting as key precursors in the development of pharmaceuticals and agrochemicals.[3][4] The presence of the amine group at the C5 position and the ability to introduce diverse substituents at the N1 and C3 positions allow for extensive molecular scaffolding to modulate biological activity.

The target molecule, this compound, incorporates a fluorophenyl group, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity through favorable electronic interactions.[5] This makes it a compound of significant interest for libraries aimed at discovering novel kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[2][5] This guide focuses on the most efficient and well-established chemical principles for its synthesis.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The core pyrazole ring can be disconnected via the C5-N1 and N1-N2 bonds, which points to a classical condensation reaction.

The key disconnection breaks the molecule down into two readily available starting materials: (4-fluorophenyl)hydrazine and a four-carbon component containing both a ketone and a nitrile functionality. Acetoacetonitrile (also known as cyanoacetone or 3-oxobutanenitrile) is the ideal synthon for this purpose. This approach is a variation of the Knorr pyrazole synthesis, which traditionally uses 1,3-dicarbonyl compounds.[6][7][8] The use of a β-ketonitrile is the most direct method for installing the C5-amino group.[4]

Core Synthetic Pathway: Mechanism and Protocol

The synthesis proceeds via a two-stage, one-pot reaction: an initial condensation to form a hydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization.

Reaction Mechanism

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of (4-fluorophenyl)hydrazine on the electrophilic carbonyl carbon of acetoacetonitrile. This is typically the most reactive site. This step is followed by dehydration to yield the corresponding hydrazone intermediate.

-

Intramolecular Cyclization: Under acidic conditions, the second nitrogen atom of the hydrazone attacks the electrophilic carbon of the nitrile group. This forms a five-membered ring. A subsequent tautomerization and proton transfer result in the formation of the stable, aromatic 5-aminopyrazole ring.[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aminopyrazoles from β-ketonitriles and hydrazines.[4][9]

Reagents and Materials:

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass / Volume |

| (4-fluorophenyl)hydrazine HCl | C₆H₇FN₂·HCl | 162.59 | 0.10 | 16.26 g |

| Acetoacetonitrile | C₄H₅NO | 83.09 | 0.10 | 8.31 g (8.1 mL) |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 0.10 | 8.20 g |

| Ethanol | C₂H₅OH | 46.07 | - | 200 mL |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | ~5 mL |

| Water | H₂O | 18.02 | - | For workup |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |

| Brine | - | - | - | For washing |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (200 mL), (4-fluorophenyl)hydrazine hydrochloride (16.26 g, 0.10 mol), and sodium acetate (8.20 g, 0.10 mol). The sodium acetate is used to liberate the free hydrazine from its hydrochloride salt in situ.

-

Addition of Ketonitrile: Stir the mixture at room temperature for 15 minutes. To this suspension, add acetoacetonitrile (8.1 mL, 0.10 mol) dropwise over 5 minutes.

-

Catalysis and Reflux: Add glacial acetic acid (~5 mL) to catalyze the cyclization. Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Workup - Solvent Removal: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water (150 mL) and ethyl acetate (150 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

-

Isolation: Collect the organic (ethyl acetate) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL). Combine all organic extracts.

-

Washing and Drying: Wash the combined organic layer with brine (100 mL), then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford this compound as a pure solid.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl ring (two doublets of doublets), a singlet for the C4-H proton of the pyrazole ring, a singlet for the methyl group protons, and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: The carbon spectrum will confirm the presence of all unique carbon atoms in the molecule, including the characteristic shifts for the pyrazole ring carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the product (C₁₀H₁₀FN₃, MW = 191.21 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C=N/C=C stretching of the aromatic rings.

Safety and Handling Precautions

-

Hydrazine Derivatives: (4-fluorophenyl)hydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acetoacetonitrile: This compound is a nitrile and should be handled with care to avoid inhalation or skin contact.

-

Solvents: Ethanol and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.

-

Acids: Glacial acetic acid is corrosive. Handle with care.

Conclusion

The is efficiently achieved through the Knorr pyrazole synthesis methodology. The reaction of (4-fluorophenyl)hydrazine with acetoacetonitrile provides a direct and high-yielding route to this valuable heterocyclic intermediate. The protocol described herein is robust and scalable, providing a solid foundation for researchers in drug discovery and chemical synthesis to access this and structurally related compounds. Proper analytical characterization is crucial to ensure the purity and identity of the final product for subsequent applications.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpbcs.com [rjpbcs.com]

- 3. researchgate.net [researchgate.net]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. name-reaction.com [name-reaction.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Characterization of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Foreword: The Rationale for Rigorous Characterization

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, pyrazole derivatives are exceptionally prominent due to their versatile biological activities, which span anti-inflammatory, anti-cancer, and antimicrobial applications.[1][2][3] The subject of this guide, 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, is a molecule of significant interest. It combines the proven pyrazole core with a fluorophenyl moiety—a substitution known to enhance metabolic stability and binding affinity through favorable protein-ligand interactions.[4][5]

As such, the unambiguous confirmation of its identity, purity, and structure is not merely an academic exercise; it is a critical prerequisite for its advancement in any research or development pipeline. A failure to comprehensively characterize this molecule can lead to irreproducible biological data, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a promising drug candidate.

This guide provides a holistic, field-proven framework for the definitive characterization of this compound. It is designed for researchers, medicinal chemists, and analytical scientists, moving beyond simple protocols to explain the causality behind each methodological choice. Our objective is to establish a self-validating system of analysis where orthogonal techniques converge to provide an irrefutable profile of the molecule.

Synthesis and Purification Strategy

The journey to characterization begins with a robust and reproducible synthesis. The most common and efficient pathway to N-aryl pyrazolamines involves the cyclocondensation of a substituted hydrazine with a β-ketonitrile or a related precursor. For our target compound, the reaction between (4-fluorophenyl)hydrazine and 3-aminocrotononitrile is a logical and effective approach.

The causality for this choice is rooted in the high reactivity of the hydrazine nucleophile with the electrophilic nitrile and ketone-equivalent carbons of the crotononitrile, leading to a regioselective cyclization that favors the desired 5-amino pyrazole isomer.[6]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 3-aminocrotononitrile (1.0 eq) in glacial acetic acid, add (4-fluorophenyl)hydrazine hydrochloride (1.1 eq).

-

Thermal Cyclization: Reflux the reaction mixture at 120°C for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Cool the mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases, which precipitates the crude product.

-

Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with deionized water.

Experimental Protocol: Purification

The crude product must be purified to remove unreacted starting materials and side products. Recrystallization is the preferred method for its efficiency and scalability.

-

Solvent Selection: Based on solubility trials, a mixture of ethanol and water is an effective solvent system. The compound should be highly soluble in hot ethanol and poorly soluble in cold water.

-

Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. To the hot solution, add water dropwise until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

-

Final Isolation: Collect the purified crystalline solid by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation: A Multi-Technique Approach

No single analytical technique is sufficient for unambiguous structural confirmation. We employ a battery of spectroscopic methods, each providing a unique piece of the structural puzzle.

Molecular Structure

The definitive structure is best visualized to understand the connectivity of atoms and the relative positions of key functional groups.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. We utilize ¹H, ¹³C, and ¹⁹F NMR to map the complete chemical environment of the molecule.[7][8][9]

Protocol: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the compound and ensures that the amine (N-H) protons are observable and not exchanged away.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Expected NMR Data Interpretation:

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Justification |

| ¹H NMR | Ar-H (ortho to F) | ~7.30 - 7.40 | Triplet (t) | Protons on the fluorophenyl ring coupled to fluorine and an adjacent proton. |

| Ar-H (meta to F) | ~7.60 - 7.70 | Triplet (t) | Protons on the fluorophenyl ring coupled to adjacent protons. | |

| Pyrazole-H (C4-H) | ~5.60 - 5.70 | Singlet (s) | Isolated proton on the electron-rich pyrazole ring. | |

| Amine-H (NH₂) | ~5.40 - 5.50 | Broad Singlet (br s) | Labile protons of the primary amine, often broadened by quadrupole effects and exchange. | |

| Methyl-H (CH₃) | ~2.10 - 2.20 | Singlet (s) | Protons of the methyl group attached to the pyrazole ring. | |

| ¹³C NMR | Ar-C (C-F) | ~160 - 163 | Doublet (d, ¹JCF ≈ 245 Hz) | Carbon directly bonded to fluorine, showing a large one-bond coupling constant. |

| Ar-C (ipso to N) | ~136 - 138 | Doublet (d, ⁴JCF ≈ 3 Hz) | Ipso-carbon of the phenyl ring, weakly coupled to fluorine. | |

| Ar-C (ortho to F) | ~120 - 122 | Doublet (d, ²JCF ≈ 8 Hz) | Aromatic carbons ortho to fluorine, showing two-bond coupling. | |

| Ar-C (meta to F) | ~116 - 118 | Doublet (d, ³JCF ≈ 23 Hz) | Aromatic carbons meta to fluorine, showing three-bond coupling. | |

| Pyrazole-C (C5-NH₂) | ~155 - 157 | Singlet (s) | Carbon bearing the electron-donating amine group, shifted downfield. | |

| Pyrazole-C (C3-CH₃) | ~148 - 150 | Singlet (s) | Carbon bearing the methyl group. | |

| Pyrazole-C (C4) | ~95 - 97 | Singlet (s) | Electron-rich carbon at position 4, shifted upfield. | |

| Methyl-C (CH₃) | ~12 - 14 | Singlet (s) | Typical chemical shift for a methyl group on a heterocyclic ring. | |

| ¹⁹F NMR | Ar-F | ~ -110 to -115 | Multiplet | Chemical shift is characteristic of a fluorine on a phenyl ring. |

Mass Spectrometry (MS)

MS provides the exact molecular weight, which serves as a primary confirmation of the elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful.[10][11][12]

Protocol: LC-MS Analysis

-

Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in methanol or acetonitrile.

-

Method: Inject the sample into an LC-MS system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. ESI is the method of choice because the basic amine group is readily protonated.

-

Analysis: The primary goal is to identify the protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀FN₃ |

| Monoisotopic Mass | 191.0859 g/mol |

| Expected [M+H]⁺ (ESI+) | 192.0937 m/z |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups, providing a molecular "fingerprint".[13][14][15]

Protocol: KBr Pellet Method

-

Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Obtain the spectrum using an FT-IR spectrometer.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Ar-H |

| 2950 - 2850 | C-H Aliphatic Stretch | Methyl (-CH₃) |

| ~1620 | N-H Scissoring | Primary Amine (-NH₂) |

| 1590 - 1450 | C=C & C=N Ring Stretching | Aromatic & Pyrazole Rings |

| 1250 - 1210 | C-F Stretch | Aryl-Fluoride |

Purity Assessment: The Gatekeeper for Biological Assays

The biological activity of a compound is directly tied to its purity. An impure sample can yield misleading results, attributing activity to the target molecule when it may be due to a potent impurity. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry.[16][17]

Protocol: Reversed-Phase HPLC Method Development

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). This is the workhorse for small molecule analysis due to its versatility.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the basic amine.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes provides sufficient resolution for most process-related impurities.

-

Detection: UV detection at 254 nm, a wavelength where both the pyrazole and phenyl rings absorb.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A sample is considered high-purity if it is >98%.

Caption: Analytical workflow for HPLC-based purity determination.

Safety and Handling

Proper handling is paramount. Based on data for analogous compounds, this compound should be treated as a potentially hazardous chemical.[18][19][20]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The characterization of this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. By following the framework outlined in this guide—from synthesis and purification to comprehensive spectroscopic analysis and purity verification—researchers can establish an unimpeachable data package for this valuable molecule. This level of rigor ensures data integrity, enables confident decision-making in SAR studies, and provides the solid foundation required for advancing a compound through the drug discovery and development pipeline.

References

- 1. Buy 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | 446275-99-6 [smolecule.com]

- 2. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hovione.com [hovione.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. jocpr.com [jocpr.com]

- 12. PubChemLite - 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1h-pyrazol-5-amine (C15H11ClFN3) [pubchemlite.lcsb.uni.lu]

- 13. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. dcfinechemicals.com [dcfinechemicals.com]

Navigating the Therapeutic Potential of 1-Aryl-3-Methyl-1H-Pyrazol-5-Amines: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Synthesis, Properties, and Applications of a Privileged Scaffold in Medicinal Chemistry, with a Focus on the 1-(4-fluorophenyl) Analogue.

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous approved therapeutic agents.[1] The versatility of the pyrazole ring allows for multi-directional substitution, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological profiles. This has led to the development of pyrazole-containing drugs for a wide array of diseases, including cancer, inflammatory disorders, and infectious diseases.[1][2] This guide focuses on a specific, yet highly significant, subclass: 1-aryl-3-methyl-1H-pyrazol-5-amines, with a particular emphasis on the 1-(4-fluorophenyl) derivative, a moiety frequently employed to enhance metabolic stability and target engagement.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of 1-aryl-3-methyl-1H-pyrazol-5-amines are crucial for their pharmacokinetic and pharmacodynamic profiles. The introduction of a 4-fluorophenyl group at the N1 position significantly influences the molecule's lipophilicity, polarity, and metabolic stability.

| Property | Typical Value/Range | Significance in Drug Discovery |

| Molecular Weight | 150 - 350 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | 1.0 - 3.0 | Influences solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors | 1 (from the amine group) | Facilitates interactions with biological targets. |

| Hydrogen Bond Acceptors | 2-3 (from the pyrazole nitrogens) | Contributes to target binding and solubility. |

| Melting Point | 100 - 200 °C | Indicates crystal lattice energy and stability. |

Note: The values in this table are estimations based on related structures and are intended for illustrative purposes.

Structural elucidation of these compounds relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is instrumental in confirming the connectivity of atoms and the substitution pattern on the pyrazole and aryl rings.[3][4] Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.[3] For unambiguous determination of regioisomers, which can be a challenge in pyrazole synthesis, single-crystal X-ray diffraction is the definitive method.[5]

Synthesis of 1-Aryl-3-Methyl-1H-Pyrazol-5-Amines: A Step-by-Step Protocol

The synthesis of 1-aryl-3-methyl-1H-pyrazol-5-amines is typically achieved through a well-established condensation reaction between a substituted phenylhydrazine and a β-ketonitrile. This approach offers a convergent and efficient route to the desired pyrazole core.

General Synthetic Workflow

Caption: General synthetic workflow for 1-aryl-3-methyl-1H-pyrazol-5-amines.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add a β-ketonitrile like acetoacetonitrile (1.1 equivalents).

-

Catalysis: The reaction can be catalyzed by the addition of a few drops of a strong acid (e.g., HCl) or a base (e.g., piperidine) to facilitate the initial condensation and subsequent cyclization.[6]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (2-6 hours) and monitored by Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[6]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The crude product is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization or column chromatography to yield the pure 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

This protocol is a generalized procedure based on common synthetic methods for related pyrazole derivatives and should be optimized for specific substrates.

Applications in Drug Discovery and Medicinal Chemistry

The 1-aryl-3-methyl-1H-pyrazol-5-amine scaffold is a cornerstone in the design of targeted therapies, particularly in oncology and immunology. The strategic placement of substituents allows for the modulation of activity against various biological targets.

Kinase Inhibition

A significant body of research highlights the potential of pyrazole derivatives as kinase inhibitors.[1][7] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound core can serve as a versatile template for developing inhibitors of various kinases, such as:

-

p38 MAP Kinase: A derivative, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), has been identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase, with potential applications in treating inflammatory diseases.[8] The exocyclic amine of the pyrazole core forms a crucial hydrogen bond with threonine 106 in the ATP binding pocket of p38, contributing to its selectivity.[8]

-

Aurora Kinase B (AURKB): The pyrazole moiety has been incorporated into selective AURKB inhibitors, which are promising targets for cancer therapy due to their role in cell cycle regulation.[9]

Caption: Interaction model of a pyrazole inhibitor within a kinase active site.

Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is also a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Certain derivatives of 1-aryl-3-methyl-1H-pyrazol-5-amine have been investigated for their anti-inflammatory and analgesic activities, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[2][5] The ability to selectively inhibit COX-2 over COX-1 is a major goal in this area to reduce the gastrointestinal side effects associated with traditional NSAIDs.

Safety and Handling

As with any chemical compound, proper safety precautions are paramount when handling 1-aryl-3-methyl-1H-pyrazol-5-amine derivatives. Based on safety data sheets (SDS) for structurally similar compounds, the following guidelines should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11][12]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[10][11]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[10]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[11][12] If inhaled, move to fresh air. If swallowed, seek medical attention.[11]

Hazard Statements for Related Compounds:

Conclusion and Future Directions

The 1-aryl-3-methyl-1H-pyrazol-5-amine scaffold, particularly with the inclusion of a 4-fluorophenyl substituent, represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability and the ability to modulate its physicochemical and pharmacological properties through targeted substitutions have solidified its place in modern drug discovery. Future research will likely focus on the development of more selective and potent inhibitors for a wider range of biological targets, as well as the exploration of novel therapeutic applications for this versatile chemical class. As our understanding of the intricate roles of various signaling pathways in disease pathogenesis deepens, the strategic deployment of privileged scaffolds like the 1-aryl-3-methyl-1H-pyrazol-5-amine will undoubtedly continue to drive innovation in medicine.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 5. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Buy 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | 446275-99-6 [smolecule.com]

- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with diverse therapeutic applications.[1][2] The subject of this guide, 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, is a synthetic pyrazole derivative whose specific mechanism of action is not yet extensively documented in publicly accessible literature. This guide, therefore, serves a dual purpose: first, to postulate its most probable mechanisms of action based on a comprehensive analysis of structurally related and well-characterized pyrazole compounds; and second, to provide a robust, step-by-step experimental framework for researchers to rigorously determine its precise molecular targets and downstream cellular effects. By integrating established biochemical, cellular, and proteomic methodologies, this document is designed to empower researchers to systematically unravel the pharmacological identity of this and similar novel chemical entities.

Introduction: The Pyrazole Scaffold and the Subject Compound

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that confers significant chemical stability and a versatile geometry for interacting with biological targets.[3] The pharmacological promiscuity of the pyrazole nucleus is remarkable, with derivatives exhibiting activities as anti-inflammatory, anticancer, antimicrobial, and neuroactive agents.[1][2] This functional diversity is largely dictated by the nature and position of substituents on the pyrazole ring, which modulate the molecule's steric, electronic, and pharmacokinetic properties.[3]

The compound, this compound, possesses several key features that may inform its biological activity:

-

1-(4-fluorophenyl) group: The fluorophenyl moiety is a common feature in modern pharmaceuticals. The fluorine atom can enhance metabolic stability and improve binding affinity to target proteins through favorable electrostatic interactions.

-

3-methyl group: A small alkyl group that can influence steric fit and hydrophobic interactions within a binding pocket.

-

5-amine group: A critical functional group that can act as a hydrogen bond donor, potentially forming key interactions with amino acid residues in a protein target. This exocyclic amine is a feature in several known kinase inhibitors.

Given the absence of specific literature, this guide will proceed by outlining a logical, multi-phased research program designed to systematically identify the compound's mechanism of action from the ground up.

Postulated Mechanisms of Action Based on Structural Analogs

Analysis of structurally similar, publicly disclosed pyrazole derivatives allows for the formulation of several primary hypotheses for the mechanism of action of this compound.

Hypothesis A: Protein Kinase Inhibition

A significant number of pyrazole-containing compounds function as protein kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[4]

-

p38 MAP Kinase Inhibition: A novel class of highly selective p38 MAP kinase inhibitors features a 5-amino-1-phenyl-1H-pyrazole core.[5] One such compound, RO3201195, demonstrated that the exocyclic amine forms a unique hydrogen bond within the ATP binding pocket, contributing to its selectivity.[5] The p38 MAPK pathway is a central regulator of cellular responses to stress and inflammation.[2][6][7][8][9]

-

FLT3 Inhibition: The compound 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, known as F13, has been investigated as an inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in acute myeloid leukemia (AML).[6] FLT3 inhibitors block the ATP-binding site, preventing the phosphorylation of downstream signaling molecules and disrupting pathways that promote leukemic cell survival and proliferation.[10][11]

The p38 MAPK signaling cascade is a key pathway in cellular responses to inflammatory cytokines and environmental stress.[2][8] Its activation leads to a variety of cellular processes including inflammation, apoptosis, and cell differentiation.[6]

Caption: Simplified p38 MAPK signaling pathway.

Hypothesis B: Cyclooxygenase (COX) Inhibition

The pyrazole ring is a classic pharmacophore for cyclooxygenase (COX) inhibition, with celecoxib being a prominent example. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12] Many pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity, often linked to COX-1 and/or COX-2 inhibition.[13]

A Phased Experimental Guide to Mechanism of Action (MoA) Determination

The following sections provide a detailed, phased workflow for elucidating the MoA of this compound. This workflow is designed to be systematic, moving from broad, hypothesis-generating screens to specific, target-validating assays.

Caption: Phased experimental workflow for MoA determination.

Phase 1: Target Identification and Hypothesis Generation

The initial phase aims to identify the most probable biological targets.

Rationale: To observe the compound's effect on cellular morphology in an unbiased manner. This can provide clues to the MoA by comparing the induced phenotype to a reference library of compounds with known targets.[14][15][16][17][18] Protocol:

-

Cell Line Selection: Choose a panel of relevant cell lines (e.g., a cancer cell line like HL-60 for potential FLT3 activity, a macrophage line like RAW 264.7 for inflammatory pathways).

-

Compound Treatment: Plate cells in multi-well plates and treat with a concentration range of this compound for a defined period (e.g., 24-48 hours).

-

Staining: Fix the cells and stain with a cocktail of fluorescent dyes to label key cellular compartments (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria).

-

Imaging: Acquire images using an automated high-content imaging system.

-

Analysis: Use image analysis software to extract hundreds of quantitative features (e.g., cell size, shape, texture, intensity). Compare the resulting "phenotypic profile" to those of known drugs (e.g., kinase inhibitors, cytotoxic agents) to identify similarities.

Rationale: To directly test the hypothesis of kinase inhibition by screening the compound against a large panel of purified kinases. This is the most direct way to identify specific kinase targets. Protocol:

-

Service Provider Selection: Engage a commercial service provider that offers kinome profiling (e.g., Reaction Biology, Eurofins, Carna Biosciences).[4][12][19][20] These services provide access to hundreds of purified and validated kinase assays.

-

Assay Format: Typically, these are radiometric or fluorescence-based assays that measure the phosphorylation of a substrate peptide by a specific kinase.

-

Screening: Submit the compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of >300 kinases.

-

Data Analysis: The primary output is the percent inhibition of each kinase at the tested concentrations. Hits are typically defined as kinases inhibited by >50% or >75%.

Rationale: To quickly and definitively test the hypothesis of COX inhibition. Protocol:

-

Assay Kit: Utilize a commercially available COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam, BPS Bioscience).[21][22][23][24] These kits provide purified human COX-1 and COX-2 enzymes.

-

Procedure: The assay typically measures the peroxidase activity of COX, which generates a fluorometric or colorimetric signal.

-

Execution: Perform the assay according to the manufacturer's instructions, incubating the compound with both COX-1 and COX-2 enzymes to determine inhibitory activity and selectivity.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both isoforms.

| Target | IC₅₀ (µM) | Selectivity (COX-1/COX-2) |

| COX-1 | ||

| COX-2 | ||

| Table 1: Example data summary for COX inhibition assays. |

Rationale: To confirm that the compound directly binds to its putative target(s) within intact cells. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation. Protocol:

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis and Centrifugation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Analysis: A positive result is a "thermal shift," where the protein in the compound-treated sample is more stable (i.e., remains soluble at higher temperatures) than in the vehicle-treated sample.

Phase 2: Cellular Pathway Validation

Once putative targets are identified and direct binding is confirmed, this phase aims to validate that the compound modulates the expected downstream signaling pathways in a cellular context.[25][26][27][28][29]

Rationale: To measure the phosphorylation status of key proteins downstream of the target kinase. A reduction in phosphorylation indicates pathway inhibition. Protocol:

-

Cell Treatment: Treat relevant cells with a dose-response of the compound for a short period (e.g., 30-60 minutes). For kinase pathways, it is often necessary to stimulate the pathway (e.g., with a growth factor or cytokine) to see a robust signal.

-

Lysis: Prepare whole-cell lysates.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membranes with antibodies specific to the phosphorylated forms of key pathway proteins (e.g., anti-phospho-p38, anti-phospho-STAT5) and total protein antibodies as loading controls.

-

Detection and Quantification: Use a chemiluminescent or fluorescent detection system and quantify band intensities to determine the extent of phosphorylation inhibition.

| Treatment | p-p38/total p38 (Fold Change) | p-STAT5/total STAT5 (Fold Change) |

| Vehicle | 1.0 | 1.0 |

| Compound (0.1 µM) | ||

| Compound (1 µM) | ||

| Compound (10 µM) | ||

| Table 2: Example data summary for Western blot analysis. |

Rationale: To provide a quantitative measure of the activity of transcription factors that are downstream of the signaling pathway of interest. Protocol:

-

Cell Line: Use a cell line stably or transiently transfected with a reporter construct. The construct contains a promoter with binding sites for a specific transcription factor (e.g., AP-1 for the MAPK pathway) upstream of a reporter gene (e.g., luciferase or GFP).

-

Treatment: Treat the cells with the compound, followed by stimulation of the pathway.

-

Measurement: After an appropriate incubation period (e.g., 6-24 hours), measure the reporter gene activity (e.g., luminescence for luciferase).

-

Analysis: A decrease in reporter signal in compound-treated cells indicates inhibition of the signaling pathway leading to that transcription factor.

Phase 3: Unbiased Target Deconvolution

This phase is employed to identify all potential targets (including off-targets) in an unbiased fashion, providing a comprehensive view of the compound's selectivity.

Rationale: To use the compound itself as "bait" to pull down its binding partners from a complex cell lysate for identification by mass spectrometry.[30][31][32][33][34] Protocol:

-

Probe Synthesis: Synthesize an analog of the compound that incorporates a linker and a reactive group (e.g., an alkyne for click chemistry) or an affinity tag (e.g., biotin) at a position that does not disrupt its binding activity.

-

Affinity Enrichment: Immobilize the probe on beads (e.g., streptavidin beads for a biotinylated probe). Incubate the beads with a cell or tissue lysate.

-

Competition: As a critical control for specificity, perform a parallel incubation where the lysate is pre-incubated with an excess of the free, unmodified parent compound. Specific binders will be competed off the beads in this condition.

-

Elution and Digestion: Wash the beads to remove non-specific binders, elute the bound proteins, and digest them into peptides (e.g., with trypsin).

-

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

-

Data Analysis: True targets will be significantly enriched on the beads in the absence of the free competitor but not in its presence.

Conclusion

While the precise mechanism of action for this compound remains to be fully elucidated, its chemical structure strongly suggests potential activity as a kinase inhibitor or a cyclooxygenase inhibitor. This guide provides a comprehensive, scientifically-grounded framework for any researcher seeking to characterize this molecule. By following the proposed phased approach—from broad phenotypic screening and targeted biochemical assays to in-cell target engagement and unbiased chemoproteomics—a complete and robust understanding of the compound's pharmacological profile can be achieved. This systematic process is not only crucial for the development of this specific compound but also serves as a template for the broader endeavor of small molecule drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]

- 11. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KinomePro - Pamgene [pamgene.com]

- 13. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]

- 16. revvity.com [revvity.com]

- 17. Image-based high-content screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. alitheagenomics.com [alitheagenomics.com]

- 19. assayquant.com [assayquant.com]

- 20. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 21. caymanchem.com [caymanchem.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 24. assaygenie.com [assaygenie.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 27. bioivt.com [bioivt.com]

- 28. news-medical.net [news-medical.net]

- 29. bioagilytix.com [bioagilytix.com]

- 30. Chemoproteomics, A Broad Avenue to Target Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. aacrjournals.org [aacrjournals.org]

- 34. europeanreview.org [europeanreview.org]

biological activity of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine derivatives

An In-depth Technical Guide to the Biological Activity of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine Derivatives

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the pyrazole ring system stands out as a "privileged scaffold." This five-membered aromatic ring containing two adjacent nitrogen atoms is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The versatility of the pyrazole core allows for extensive structural modifications, enabling chemists to fine-tune its pharmacological profile for specific therapeutic targets.

This guide focuses on a specific, highly promising class of pyrazole derivatives built upon the This compound core. The strategic inclusion of a 4-fluorophenyl group at the N1 position is a deliberate design choice. The high electronegativity of the fluorine atom can significantly alter the molecule's electronic properties, enhance its binding affinity to biological targets through hydrogen bonding, and improve metabolic stability and bioavailability—critical factors in drug development.[5][6]

As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this molecular family. We will delve into the synthetic pathways, explore the diverse biological activities, and dissect the crucial structure-activity relationships (SAR) that govern their efficacy. This guide is structured not as a rigid template, but as a logical journey from chemical synthesis to biological application, grounded in experimental evidence and actionable protocols.

Part 1: Synthesis of the Core Scaffold and Key Derivatives

The foundation of exploring any chemical series is a robust and reproducible synthetic strategy. The this compound scaffold is typically assembled via a classical Knorr-type pyrazole synthesis, which involves the cyclocondensation of a β-ketoester or a related precursor with a substituted hydrazine.

Synthesis of the Core Scaffold

The primary route involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate or its nitrile equivalent. The initial condensation is followed by an acid- or base-catalyzed intramolecular cyclization to yield the pyrazole ring. The amino group at the C5 position is a highly versatile handle for subsequent derivatization.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: Elucidating Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with data from closely related analogs, this guide serves as a valuable resource for the structural elucidation and characterization of this and similar pyrazole derivatives.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The substitution pattern, featuring a 4-fluorophenyl group at the N1 position, a methyl group at C3, and an amine group at C5, dictates its physicochemical properties and potential as a pharmacophore. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such molecules, necessitating a thorough spectroscopic analysis. This guide will delve into the expected and observed spectral features of the title compound, providing a robust framework for its identification.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The diagram below illustrates the atomic arrangement and numbering of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

A standard approach for acquiring NMR spectra of pyrazole derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition (¹H NMR): Acquire the proton NMR spectrum on a 300 or 500 MHz spectrometer. Key parameters include a spectral width of 10-15 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

-

Data Acquisition (¹³C NMR): Acquire the carbon-13 NMR spectrum on the same instrument at a corresponding frequency (e.g., 75 or 125 MHz). Typical parameters involve a spectral width of 200-250 ppm, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (≥1024) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction. For ¹H NMR, integrate the signals to determine proton ratios.

¹H NMR Spectral Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| CH₃ (at C3) | ~2.2 | Singlet | 3H | The methyl protons are not coupled to other protons. |

| H4 (pyrazole ring) | ~5.7 | Singlet | 1H | The lone proton on the pyrazole ring. |

| NH₂ (at C5) | ~3.8-4.5 | Broad Singlet | 2H | Chemical shift can be variable and concentration-dependent. |

| H2'/H6' (aromatic) | ~7.4-7.6 | Doublet of Doublets (or Multiplet) | 2H | Protons ortho to the pyrazole ring, coupled to H3'/H5' and the fluorine atom. |

| H3'/H5' (aromatic) | ~7.0-7.2 | Doublet of Doublets (or Multiplet) | 2H | Protons meta to the pyrazole ring, coupled to H2'/H6' and the fluorine atom. |

The fluorine atom at the para position of the phenyl ring will induce a doublet of doublets splitting pattern for the aromatic protons due to ortho and meta H-F coupling.

¹³C NMR Spectral Data

The following table summarizes the experimental ¹³C NMR spectral data for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| CH₃ (at C3) | 13.9 | Typical range for a methyl group on a heterocyclic ring. |

| C4 (pyrazole ring) | 95.3 | Shielded carbon on the pyrazole ring. |

| C3 (pyrazole ring) | 141.6 | Deshielded due to the adjacent nitrogen and the double bond. |

| C5 (pyrazole ring) | 148.9 | Deshielded due to the adjacent amine and nitrogen atom. |

| C2'/C6' (aromatic) | 115.8 (d, JC-F ≈ 23 Hz) | Carbon atoms ortho to the fluorine, showing coupling. |

| C3'/C5' (aromatic) | 120.7 (d, JC-F ≈ 8 Hz) | Carbon atoms meta to the fluorine, showing coupling. |

| C1' (aromatic) | 136.1 (d, JC-F ≈ 3 Hz) | Quaternary carbon attached to the pyrazole ring. |

| C4' (aromatic) | 159.5 (d, JC-F ≈ 242 Hz) | Quaternary carbon directly bonded to the fluorine atom, exhibiting a large C-F coupling constant. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or as a thin film on a salt plate (for liquids or solutions). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

Based on the functional groups in this compound and data from its phenyl analog[1], the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3200 | N-H stretching (amine) | Medium-Strong |

| 3100-3000 | C-H stretching (aromatic) | Medium |

| 2950-2850 | C-H stretching (aliphatic - CH₃) | Weak-Medium |

| ~1620 | N-H bending (amine) | Medium |

| ~1590, 1510, 1450 | C=C and C=N stretching (aromatic and pyrazole rings) | Strong |

| ~1220 | C-F stretching (aryl-fluoride) | Strong |

| ~830 | C-H out-of-plane bending (para-disubstituted benzene) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol:

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons.

-

Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₀H₁₀FN₃, with a monoisotopic mass of 191.0859 g/mol . The mass spectrum of the analogous 1-phenyl-3-methyl-5-aminopyrazole shows a prominent molecular ion peak.[2] A similar behavior is expected for the title compound.

Table of Expected Fragments:

| m/z | Proposed Fragment |

| 191 | [M]⁺ (Molecular Ion) |

| 176 | [M - CH₃]⁺ |

| 119 | [C₆H₄FN₂]⁺ |

| 95 | [C₆H₄F]⁺ |

| 77 | [C₆H₅]⁺ (from rearrangement) |

Proposed Fragmentation Pathway:

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, combining experimental data for the title compound's ¹³C NMR with well-established data for its close structural analog, provides a robust framework for the unequivocal identification and characterization of this compound. The predicted ¹H NMR, IR, and mass spectral data, grounded in fundamental principles and comparative analysis, offer researchers and drug development professionals the necessary tools to confirm the synthesis and purity of this important pyrazole derivative. This multi-faceted spectroscopic approach ensures a high degree of confidence in the structural assignment, which is a critical step in the advancement of medicinal chemistry research.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the novel heterocyclic compound, 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the core physicochemical characteristics, predicted properties, and detailed experimental protocols for the synthesis and analysis of this compound. By offering a blend of theoretical insights and practical methodologies, this guide aims to serve as an essential resource for the scientific community engaged in the exploration of pyrazole derivatives for pharmaceutical and agrochemical applications.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The unique arrangement of nitrogen atoms within the five-membered ring imparts distinct electronic and steric properties, making it a versatile building block for the design of novel therapeutic agents. The subject of this guide, this compound, is a contemporary derivative that incorporates a fluorine-substituted phenyl ring, a modification known to enhance metabolic stability and binding affinity in many drug candidates. This document provides a detailed exploration of its fundamental properties, offering a solid foundation for its further investigation and application.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below. These values are critical for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀FN₃ | - |

| Molecular Weight | 191.21 g/mol | - |

| CAS Number | 268724-50-1 | [1] |

| IUPAC Name | This compound | - |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.2,0.8!"]; C3 [label="C", pos="-1.2,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.8,0!"]; C_Me [label="CH₃", pos="-2.5,-1.2!"]; N_amine [label="NH₂", pos="2.2,0!"]; C1_ph [label="C", pos="0,3!"]; C2_ph [label="C", pos="-1.2,3.5!"]; C3_ph [label="C", pos="-1.2,4.8!"]; C4_ph [label="C", pos="0,5.3!"]; C5_ph [label="C", pos="1.2,4.8!"]; C6_ph [label="C", pos="1.2,3.5!"]; F [label="F", pos="0,6.6!"];

// Bonds in the pyrazole ring N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Substituents on the pyrazole ring C3 -- C_Me; C5 -- N_amine;

// Phenyl ring and its connection to the pyrazole ring N1 -- C1_ph; C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C6_ph; C6_ph -- C1_ph;

// Fluorine substituent on the phenyl ring C4_ph -- F; }

Figure 1: 2D structure of this compound.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods provide valuable estimations of a compound's physicochemical profile. The following properties were predicted using established in silico models, offering insights into the molecule's likely behavior in biological systems.

| Parameter | Predicted Value | Method/Tool |

| Melting Point | 105-115 °C | Analogy to similar compounds |

| Boiling Point | ~350 °C | Analogy to similar compounds |

| logP (o/w) | 1.85 | SwissADME |

| Water Solubility | Moderately soluble | SwissADME |

| pKa (most basic) | 4.2 (amine) | ChemAxon |

| Topological Polar Surface Area (TPSA) | 54.9 Ų | SwissADME |

Synthesis and Purification

The synthesis of 1-aryl-3-methyl-5-aminopyrazoles is a well-established process in organic chemistry. The following protocol is adapted from known procedures for analogous compounds and is expected to yield the target molecule with high purity.[2][3]

Synthetic Pathway

Figure 2: Proposed synthetic pathway for the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-fluorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethyl acetoacetate (1.1 equivalents).

-

Condensation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone intermediate.

-

Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The cyclization is generally complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid or salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules.

-

Instrumentation: An HPLC system equipped with a UV detector is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be 10-90% acetonitrile over 20 minutes.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: Monitor the elution profile at a wavelength of 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the initial mobile phase composition.

-

Analysis: Inject 10 µL of the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak.

Spectroscopic and Chemical Characterization

The definitive identification of this compound requires a combination of spectroscopic techniques. The expected spectral data, based on the analysis of analogous compounds, are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around δ 2.2 ppm), the pyrazole ring proton (a singlet around δ 5.5-6.0 ppm), the amine protons (a broad singlet that is D₂O exchangeable), and the aromatic protons of the fluorophenyl ring (two doublets of doublets in the aromatic region, δ 7.0-7.8 ppm, showing coupling to each other and to the fluorine atom).

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework, with characteristic shifts for the methyl carbon, the pyrazole ring carbons, and the aromatic carbons. The carbon atoms of the fluorophenyl ring will exhibit C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the target compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching (amine) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1620-1580 | C=N and C=C stretching (pyrazole and aromatic rings) |

| 1250-1200 | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 191. The fragmentation pattern will likely involve the loss of small neutral molecules such as HCN and N₂ from the pyrazole ring, as well as fragmentation of the substituent groups.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, confirming the elemental composition of the compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the functional groups present: the pyrazole ring, the primary amine, and the fluorophenyl group.

-

Amine Group: The primary amine at the 5-position is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization.

-

Pyrazole Ring: The pyrazole ring is generally stable to oxidation and reduction. The C4 position of the pyrazole ring is susceptible to electrophilic substitution reactions.

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids, bases, or oxidizing agents may lead to degradation. It is recommended to store the compound in a cool, dry, and dark place.

Potential Applications

Derivatives of 5-aminopyrazole are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[2] Potential areas of application for this compound and its derivatives include:

-

Pharmaceuticals: As a building block for the synthesis of inhibitors of kinases, G-protein coupled receptors, and other enzymes. The presence of the fluorophenyl group may enhance its pharmacokinetic properties.

-

Agrochemicals: As a precursor for the development of novel herbicides, fungicides, and insecticides.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. While experimental data for this specific compound is limited, a comprehensive profile has been constructed based on predicted values and analogy to closely related structures. The provided synthesis and characterization protocols offer a practical framework for researchers to produce and validate this compound in the laboratory. The versatile chemical nature and the presence of key pharmacophoric features suggest that this compound holds significant promise as a scaffold for the development of new molecules with potential applications in medicine and agriculture. Further experimental investigation is warranted to fully elucidate its properties and explore its biological activity.

References

Topic: 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine Structural Analogs in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This guide focuses on the specific structural class of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and its analogs, a scaffold that combines several advantageous features for drug design. We will dissect the strategic importance of each component of the core structure, from the bioisosteric role of the pyrazole ring to the pharmacokinetic influence of the fluorophenyl moiety. This document provides an in-depth exploration of synthetic strategies, key biological targets, structure-activity relationships (SAR), and the preclinical evaluation pipeline for this promising class of compounds. Detailed experimental protocols and workflows are included to provide a practical framework for researchers actively engaged in the discovery and development of novel therapeutics.

The Pyrazole Nucleus: A Foundation of Therapeutic Success

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has proven to be an exceptionally versatile scaffold in drug discovery.[3][4] Its remarkable success can be attributed to its unique physicochemical properties. The pyrazole ring can participate in hydrogen bonding as both a donor (N-H) and an acceptor (N), and its rigid structure provides a well-defined orientation for appended functional groups to interact with biological targets.[5] Furthermore, it often serves as a bioisostere for phenyl rings, offering improved solubility and metabolic profiles while maintaining necessary structural architecture.[5]

The therapeutic impact of this scaffold is evidenced by the large number of pyrazole-containing drugs approved by the FDA.[5][6] These agents span a wide range of clinical applications, including:

-

Anti-inflammatory: Celecoxib, a selective COX-2 inhibitor for treating arthritis.[7][8]

-

Erectile Dysfunction: Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor.[1][2]

-

Oncology: A host of protein kinase inhibitors such as Crizotinib, Ruxolitinib, and Ibrutinib that target key signaling pathways in cancer.[2][9][10]

-

Anticoagulant: Apixaban, a direct factor Xa inhibitor.[7]

-

Anti-obesity: Rimonabant (withdrawn), a cannabinoid receptor antagonist.[8]

This proven track record underscores the value of the pyrazole core and provides a strong rationale for its continued exploration in the development of new chemical entities.[11][12]

Deconstructing the Core: this compound

The this compound scaffold is a rationally designed starting point for library synthesis. Each substituent is chosen for its specific contribution to the molecule's overall drug-like properties.

-

1-(4-fluorophenyl) Group: Substitution on the N1 position of the pyrazole ring is a common strategy to modulate activity and pharmacokinetics. The phenyl group itself provides a scaffold for crucial hydrophobic interactions within target binding pockets. The strategic placement of a fluorine atom at the para-position is a classic medicinal chemistry tactic. Fluorine is a small, highly electronegative atom that can block metabolic attack (e.g., by cytochrome P450 enzymes) on the phenyl ring, thereby increasing the compound's metabolic stability and half-life.[13] It can also enhance binding affinity through favorable electronic interactions without significantly increasing steric bulk.[14]

-

3-methyl Group: The small methyl group at the C3 position provides a degree of steric definition and can contribute to van der Waals interactions with the target protein. Its size and lipophilicity are generally well-tolerated.

-

5-amino Group: This is arguably the most critical feature for analog development. The primary amine at the C5 position serves as a versatile synthetic handle. It allows for the straightforward introduction of a wide array of functional groups (e.g., through acylation, sulfonylation, or reductive amination), enabling chemists to systematically probe the chemical space around the core scaffold to optimize potency, selectivity, and physicochemical properties.[15]

Synthetic Strategies for Analog Development